trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

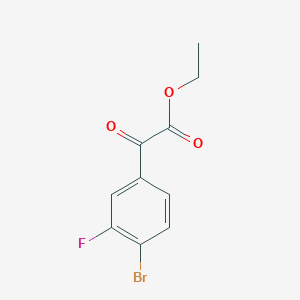

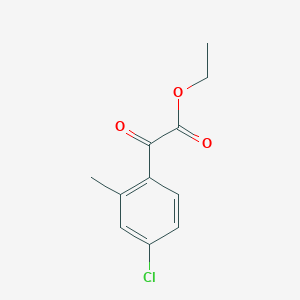

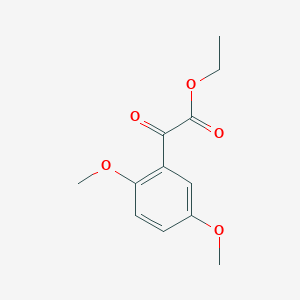

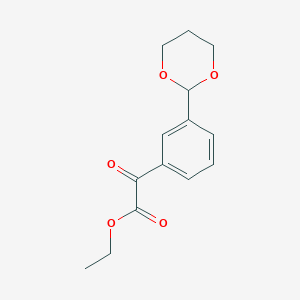

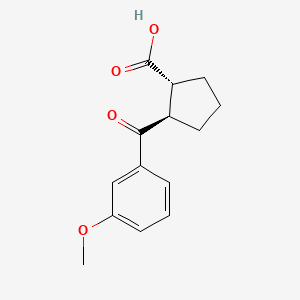

“trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the linear formula C14H16O4 . It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of “trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is characterized by a five-membered cyclopentane ring attached to a carboxylic acid group and a 3-methoxybenzoyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

“trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” has a molecular weight of 248.28 . Its melting point is between 96-99°C . The compound’s physical and chemical properties are influenced by its molecular structure, particularly the presence of the carboxylic acid and aromatic ether groups.Applications De Recherche Scientifique

Environmental Impact and Biodegradation

- Parabens, including compounds structurally related to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, are widely used as preservatives in various consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed, highlighting concerns regarding their persistence and endocrine-disrupting potential in water bodies. Despite wastewater treatments, parabens are detectable in effluents and surface waters, necessitating further research on their environmental impact and degradation pathways (Haman et al., 2015).

Synthetic Chemistry and Drug Development

- The synthesis and application of cyclopentanone derivatives, which share a core structural motif with trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, have been explored for their potential as novel therapeutic agents. These derivatives exhibit a range of pharmacological activities, including antioxidant and anti-inflammatory properties, suggesting their utility in designing new drugs (Raut et al., 2020).

Biocatalyst Inhibition

- The effect of carboxylic acids on biocatalysts has been investigated, revealing that compounds similar to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid can inhibit microbial growth at concentrations below desired yields. This research provides insights into engineering microbial strains for improved industrial performance in the presence of such inhibitors (Jarboe et al., 2013).

Molecular Docking Studies

- Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Molecular docking studies of these compounds, sharing functional groups with trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, have demonstrated their potential as novel therapeutic agents (Raut et al., 2020).

Jasmonic Acid and Its Derivatives

- Research on jasmonic acid, a plant stress hormone structurally related to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, and its derivatives has highlighted their pharmacological potential. These compounds have been studied for their roles in anti-cancer and anti-inflammatory activities, offering a natural basis for therapeutic agent development (Pirbalouti et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(1R,2R)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGASWPBIIQSLG-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641326 |

Source

|

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733740-83-5 |

Source

|

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.